

An In-depth Technical Guide to the Physicochemical Properties of Fkksfkl-NH2

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Compound of Interest

Compound Name: Fkksfkl-NH2

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Abstract

Fkksfkl-NH2 is a heptapeptide with the amino acid sequence Phe-Lys-Lys-Ser-Phe-Lys-Leu, featuring a C-terminal amidation. This modification enhances its stability by protecting it from carboxypeptidase degradation. Notably, **Fkksfkl-NH2** is recognized as a selective peptide for Protein Kinase C (PKC), suggesting its potential involvement in cellular signaling pathways regulated by this enzyme family. This technical guide provides a comprehensive overview of the calculated physicochemical properties of **Fkksfkl-NH2**, outlines hypothetical experimental protocols for its characterization, and discusses its potential biological significance.

Physicochemical Properties

The fundamental physicochemical properties of **Fkksfkl-NH2** have been determined through in silico analysis based on its amino acid sequence. These properties are crucial for understanding its behavior in biological systems and for designing experimental studies.

Core Properties

A summary of the core physicochemical properties of **Fkksfkl-NH2** is presented in Table 1. The molecular formula and weight are consistent with a peptide of its composition.

Table 1: Core Physicochemical Properties of **Fkksfkl-NH2**

Property	Value
Amino Acid Sequence	Phe-Lys-Lys-Ser-Phe-Lys-Leu-NH2
Molecular Formula	C45H73N11O8
Average Molecular Weight	896.13 g/mol [1][2]
Monoisotopic Mass	895.5746 g/mol
Theoretical Isoelectric Point (pI)	10.15

Solubility and Stability

The solubility of a peptide is a critical parameter for its biological activity and therapeutic application. The estimated solubility of **Fkksfkl-NH2** is detailed in Table 2. Due to the presence of three basic lysine residues, the peptide is predicted to be soluble in aqueous solutions, particularly at acidic pH. The C-terminal amidation significantly increases its stability against enzymatic degradation in biological fluids.

Table 2: Estimated Solubility and Stability of **Fkksfkl-NH2**

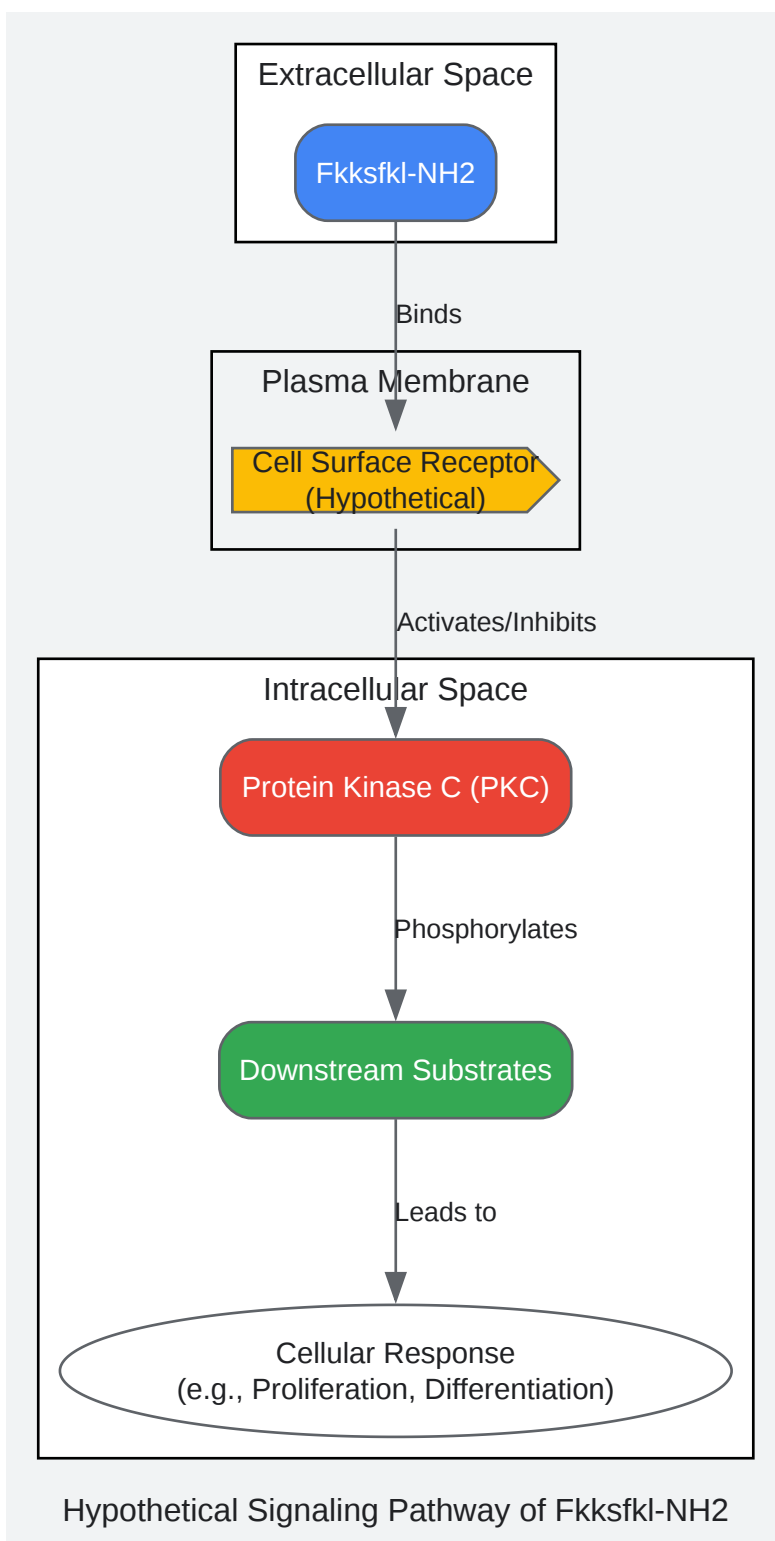
Property	Description
Water Solubility	Predicted to be soluble in aqueous solutions. The high proportion of charged amino acids (Lysine) contributes to its hydrophilicity.
Stability	The C-terminal amidation protects the peptide from degradation by carboxypeptidases, thereby increasing its half-life in biological systems.

Biological Activity and Signaling Pathway

Fkksfkl-NH2 is identified as a Protein Kinase C (PKC)-selective peptide[1][2]. PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. PKC enzymes, in turn, are activated by signals such as increases in the concentration of diacylglycerol (DAG) or calcium ions (Ca²⁺).

The interaction of **Fkksfkl-NH2** with PKC suggests its potential role as either an activator or an inhibitor of specific PKC isozymes. This interaction would place it as a modulator of a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and cytoskeletal organization.

A simplified, hypothetical signaling pathway involving **Fkksfkl-NH2** and its potential interaction with the PKC pathway is depicted below.



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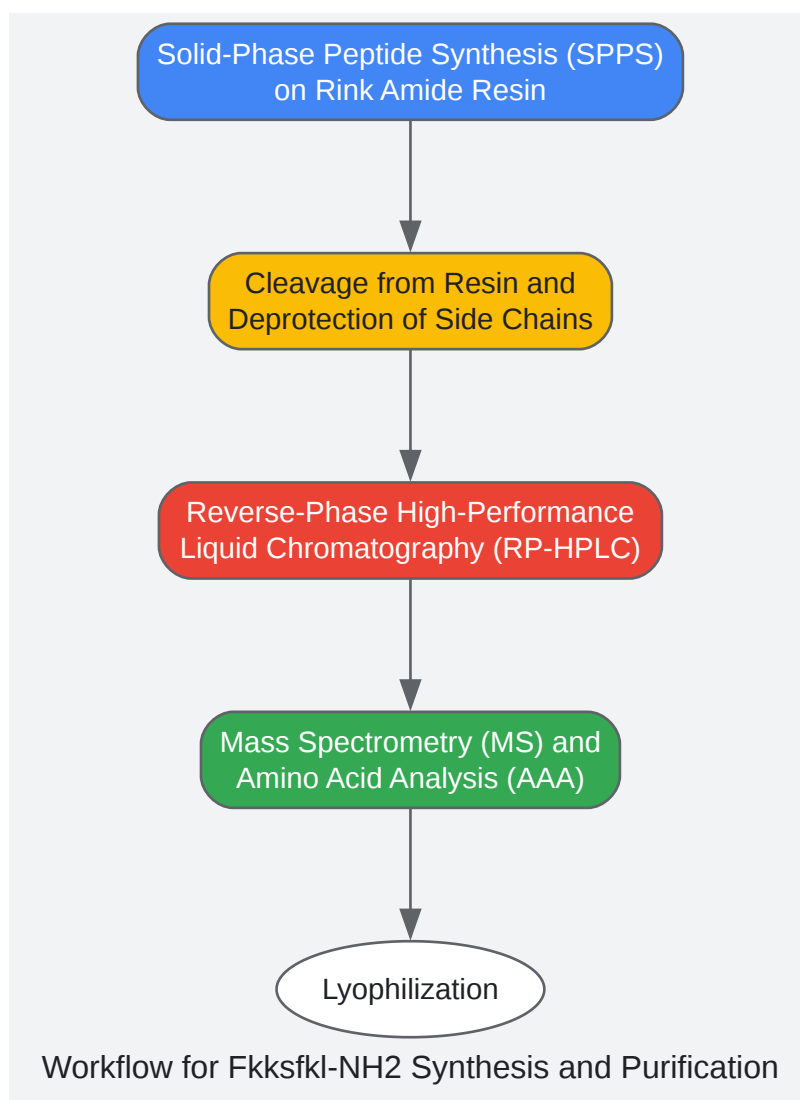
Caption: Hypothetical signaling cascade of **Fkksfkl-NH2**.

Experimental Protocols

To empirically validate the in silico findings and further characterize **Fkksfkl-NH₂**, a series of experimental protocols are proposed.

Peptide Synthesis and Purification

The following workflow outlines the standard procedure for obtaining highly pure **Fkksfkl-NH₂** for experimental use.



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Caption: Peptide synthesis and purification workflow.

Methodology:

- **Solid-Phase Peptide Synthesis (SPPS):** The peptide is synthesized on a Rink Amide resin to generate the C-terminal amide. Fmoc-protected amino acids are sequentially coupled.
- **Cleavage and Deprotection:** The synthesized peptide is cleaved from the resin, and the amino acid side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
- **Purification:** The crude peptide is purified using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
- **Characterization:** The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
- **Lyophilization:** The purified peptide is lyophilized to obtain a stable powder for storage.

In Vitro PKC Activity Assay

To determine the functional effect of **Fkksfkl-NH2** on PKC activity, a kinase activity assay is essential.

Methodology:

- **Reaction Setup:** A reaction mixture is prepared containing a specific PKC isozyme, a fluorescently labeled or radioactive substrate peptide, ATP, and the necessary cofactors (e.g., Ca^{2+} , diacylglycerol, phospholipids).
- **Incubation:** **Fkksfkl-NH2** at various concentrations is added to the reaction mixture and incubated at 30°C for a defined period.
- **Detection:** The phosphorylation of the substrate is quantified. For fluorescent assays, this may involve measuring changes in fluorescence polarization. For radioactive assays, the incorporation of ^{32}P is measured.
- **Data Analysis:** The effect of **Fkksfkl-NH2** on PKC activity is determined by comparing the substrate phosphorylation in the presence and absence of the peptide. IC_{50} or EC_{50} values are calculated to quantify its inhibitory or activating potency.

Conclusion

Fkksfkl-NH2 is a C-terminally amidated heptapeptide with distinct physicochemical properties that suggest good aqueous solubility and enhanced stability. Its identification as a Protein Kinase C-selective peptide provides a strong rationale for further investigation into its role as a modulator of cellular signaling pathways. The experimental protocols outlined in this guide provide a framework for the empirical validation of its properties and the elucidation of its biological function, which could be of significant interest in drug discovery and development.

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References

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